molecular formula C11H14BrNO B13602483 2-(4-Bromo-3-methoxyphenyl)pyrrolidine

2-(4-Bromo-3-methoxyphenyl)pyrrolidine

Cat. No.: B13602483
M. Wt: 256.14 g/mol
InChI Key: UGTLJVPKAYBJKS-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methoxyphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-bromo-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methoxyphenyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as ethanol or methanol and a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-3-methoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(4-bromo-3-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrNO/c1-14-11-7-8(4-5-9(11)12)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3

InChI Key

UGTLJVPKAYBJKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCCN2)Br

Origin of Product

United States

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